molecular formula C9H7NO5S B14683626 Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate CAS No. 34646-10-1

Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate

Cat. No.: B14683626
CAS No.: 34646-10-1
M. Wt: 241.22 g/mol
InChI Key: DCWXVKHQGUXMEL-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C9H7NO5S It is characterized by the presence of a prop-2-yn-1-yl group attached to a 4-nitrobenzene-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate can be synthesized through a multi-step process involving the reaction of propargyl alcohol with 4-nitrobenzenesulfonyl chloride. The reaction typically requires the use of a base catalyst, such as triethylamine or sodium carbonate, to facilitate the formation of the sulfonate ester . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro group on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Addition Reactions: The alkyne group can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted nitrobenzenes with various functional groups.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Comparison with Similar Compounds

Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate can be compared with similar compounds such as:

Properties

CAS No.

34646-10-1

Molecular Formula

C9H7NO5S

Molecular Weight

241.22 g/mol

IUPAC Name

prop-2-ynyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C9H7NO5S/c1-2-7-15-16(13,14)9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2

InChI Key

DCWXVKHQGUXMEL-UHFFFAOYSA-N

Canonical SMILES

C#CCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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